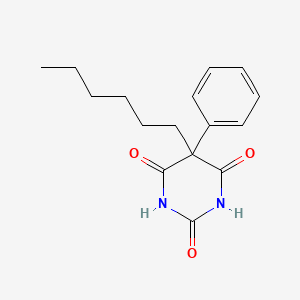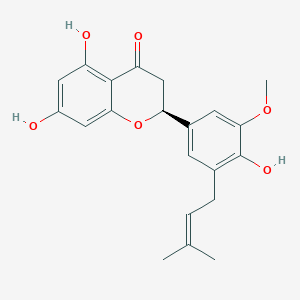
Phenyl Phenothiazine-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 10H-phenothiazine-10-carboxylate is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 10H-phenothiazine-10-carboxylate typically involves the carboxylation of 10-phenyl-10H-phenothiazine. One common method includes the use of a laser desorption/ionization technique, where the compound is site-specifically carboxylated . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of phenyl 10H-phenothiazine-10-carboxylate may involve large-scale synthesis using similar carboxylation techniques. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Phenyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
Phenyl 10H-phenothiazine-10-carboxylate has a wide range of applications in scientific research:
Biology: Potential applications in studying biological interactions due to its ability to form stable radical cations.
Medicine: Derivatives of phenothiazine are known for their antipsychotic and antiemetic properties, and this compound may have similar potential.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of phenyl 10H-phenothiazine-10-carboxylate involves the formation of radical cations through site-specific carboxylation. These radical cations can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The compound’s ability to form stable radical cations makes it useful in mass spectrometry and other analytical techniques .
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its wide range of applications in medicine and materials science.
Phenoxazine: A structurally similar compound with different electronic properties.
Carboxylated Phenothiazines: Other derivatives with carboxyl groups at different positions on the phenothiazine core.
Uniqueness: Phenyl 10H-phenothiazine-10-carboxylate is unique due to its specific carboxylation pattern, which enhances its ability to form stable radical cations. This property makes it particularly useful in analytical techniques like mass spectrometry, where it can improve the detection of neutral small molecules .
Properties
CAS No. |
66721-07-1 |
|---|---|
Molecular Formula |
C19H13NO2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
phenyl phenothiazine-10-carboxylate |
InChI |
InChI=1S/C19H13NO2S/c21-19(22-14-8-2-1-3-9-14)20-15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)20/h1-13H |
InChI Key |
FGMRQVNHYGGLSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


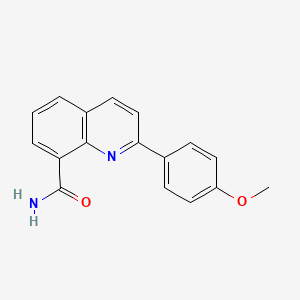
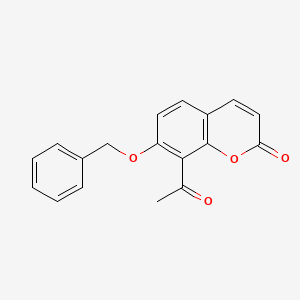
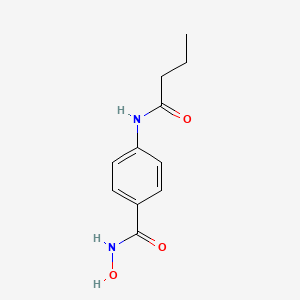
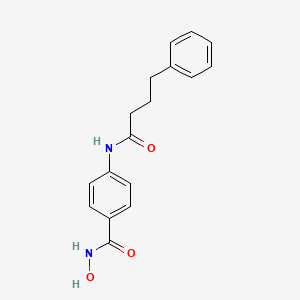
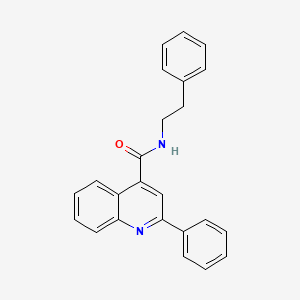
![N-[2-(hydroxyamino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B3063398.png)

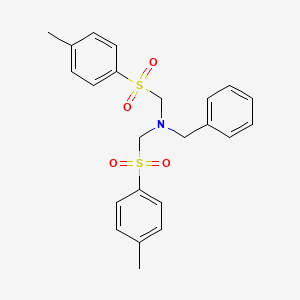

![4-[(3-Hydroxy-benzylidene)-amino]-benzenesulfonamide](/img/structure/B3063432.png)
![4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENE-1-SULFONAMIDE](/img/structure/B3063439.png)
